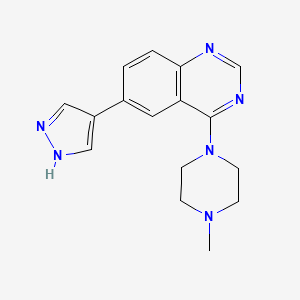
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline is a heterocyclic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a quinazoline core substituted with a pyrazole ring and a methylpiperazine moiety, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile, the quinazoline core can be constructed through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-3-yl)quinazoline
- 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-5-yl)quinazoline
- 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)pyrimidine
Uniqueness
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and quinazoline rings, along with the methylpiperazine group, contributes to its versatility and potential for various applications .
Properties
Molecular Formula |
C16H18N6 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline |
InChI |
InChI=1S/C16H18N6/c1-21-4-6-22(7-5-21)16-14-8-12(13-9-19-20-10-13)2-3-15(14)17-11-18-16/h2-3,8-11H,4-7H2,1H3,(H,19,20) |
InChI Key |
FYWPQVBIWDZHAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C4=CNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)
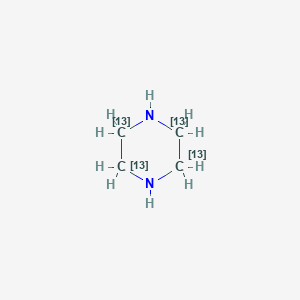



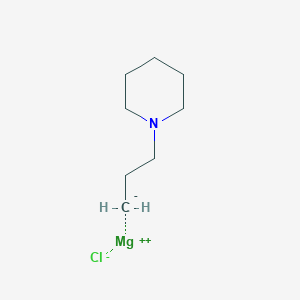
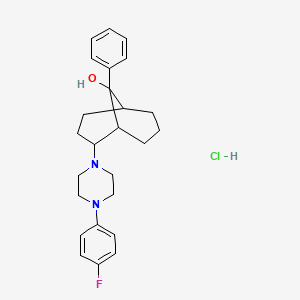
![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)

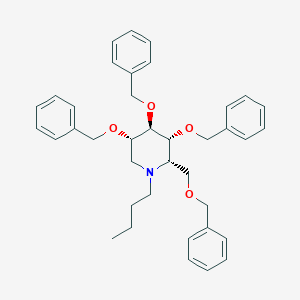
![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)
![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
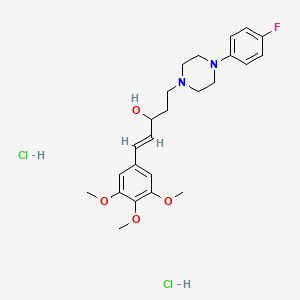
![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)
